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Get Quote

The inhibitory activity of Compound 9 was assessed against a panel of human PRMTs to

determine its selectivity. The half-maximal inhibitory concentration (IC50) values, which

represent the concentration of the inhibitor required to reduce the enzyme activity by 50%,

were determined for each enzyme. The results are summarized in the table below.

PRMT Family Target Enzyme IC50 (nM)

Type | PRMTs CARM1 (PRMT4) 94 + 23

PRMT1 > 50,000

PRMT3 > 50,000

PRMTG6 1,800 = 200

PRMTS8 > 50,000

Type Il PRMTs PRMT5 > 50,000

Type Il PRMTs PRMT7 > 50,000
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As the data indicates, Compound 9 is a potent inhibitor of CARM1 with an IC50 of 94 + 23 nM.
It demonstrates high selectivity for CARM1 over other PRMTs. The inhibitor showed
approximately 20-fold selectivity for CARM1 over PRMT6 and was inactive against PRMT1,
PRMT3, PRMT5, PRMT7, and PRMTS8 at concentrations up to 50,000 nM[1].

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

In Vitro PRMT Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of PRMTs by measuring the transfer of a tritiated
methyl group from the cofactor S-adenosyl-L-methionine ([3H]-SAM) to a substrate.

Materials:

e Recombinant human PRMT enzymes (CARM1, PRMT1, PRMT3, PRMT5, PRMT6, PRMT?7,
PRMTS)

e Substrate: Histone H3 for CARM1,; other appropriate substrates for other PRMTs
e [3H]-SAM (S-adenosyl-L-[methyl-3H]methionine)

o Assay Buffer: 50 mM Tris-HCI (pH 8.0), 10 mM NaCl, 1 mM EDTA

« Inhibitor Compound 9 dissolved in DMSO

o Trichloroacetic acid (TCA)

« Scintillation cocktail

 Filter paper

 Scintillation counter

Procedure:

e Prepare a reaction mixture containing the respective recombinant PRMT enzyme and its
substrate in the assay buffer.
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e Add varying concentrations of Compound 9 or DMSO (as a vehicle control) to the reaction
mixture.

« Initiate the methylation reaction by adding [3H]-SAM.
e Incubate the reaction mixture at 30°C for 1 hour.

» Stop the reaction by spotting the mixture onto filter paper and precipitating the protein-
substrate complex with cold 10% trichloroacetic acid (TCA).

o Wash the filter papers with ethanol to remove unincorporated [3H]-SAM.
 Air-dry the filter papers and place them in scintillation vials with a scintillation cocktail.
e Quantify the incorporated radioactivity using a scintillation counter.

o Calculate the percentage of inhibition for each concentration of Compound 9 relative to the
DMSO control.

o Determine the IC50 values by fitting the data to a dose-response curve using non-linear
regression analysis.

Mandatory Visualization
Experimental Workflow for Assessing Inhibitor Cross-
Reactivity

The following diagram illustrates the general workflow for evaluating the cross-reactivity of a
PRMT inhibitor against a panel of enzymes.
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Workflow for PRMT inhibitor cross-reactivity screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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